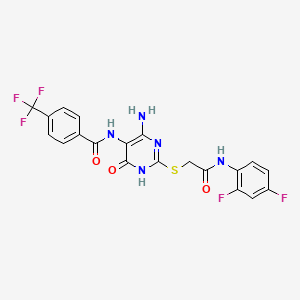

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide

Description

This compound is a pyrimidinone derivative featuring a trifluoromethyl-substituted benzamide group at position 5, a thioether-linked acetamide moiety bearing a 2,4-difluorophenyl group at position 2, and an amino group at position 4 of the pyrimidinone core. Its molecular formula is C₂₁H₁₆F₅N₅O₄S, with a molecular weight of 557.44 g/mol.

Properties

IUPAC Name |

N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F5N5O3S/c21-11-5-6-13(12(22)7-11)27-14(31)8-34-19-29-16(26)15(18(33)30-19)28-17(32)9-1-3-10(4-2-9)20(23,24)25/h1-7H,8H2,(H,27,31)(H,28,32)(H3,26,29,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZHKGJMWOSATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F5N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activities of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Dihydropyrimidine core : This structure is known for its role in various biological activities.

- Difluorophenyl group : The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds.

- Trifluoromethylbenzamide moiety : This functional group is associated with increased potency in drug candidates.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of pyrimidine-based compounds have shown promising results in inhibiting tumor cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 0.15 | Microtubule disruption |

| Compound B | MCF7 | 0.27 | G2/M cell cycle arrest |

| N-(4-amino...) | EA.hy926 | TBD | TBD |

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. Analogous compounds have been shown to inhibit viral replication by targeting specific stages in the viral life cycle. For example, certain derivatives demonstrated effectiveness against human adenoviruses (HAdV), showcasing selectivity indexes greater than 100 compared to established antiviral agents like niclosamide .

The mechanisms through which N-(4-amino...) exerts its biological effects are multifaceted:

- Inhibition of DNA Synthesis : Certain studies suggest that the compound may interfere with DNA replication processes in cancer cells and viruses.

- Cell Cycle Arrest : Evidence indicates that it may induce G2/M phase arrest in various cancer cell lines .

- Microtubule Disruption : Similar compounds have been noted for their ability to disrupt microtubule dynamics, which is crucial for cell division.

Case Study 1: Anticancer Efficacy

A study involving a series of pyrimidine derivatives highlighted the efficacy of N-(4-amino...) against multiple cancer cell lines. The compound showed a notable reduction in cell viability at low micromolar concentrations, indicating strong potential for further development as an anticancer agent.

Case Study 2: Antiviral Activity

In another investigation, analogs of this compound were tested against HAdV. Results indicated that certain modifications led to enhanced antiviral activity with reduced cytotoxicity, suggesting a favorable therapeutic index .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds similar to N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide have been investigated for their ability to inhibit tumor growth. The presence of the pyrimidine ring is often associated with antitumor properties due to its interference with nucleic acid synthesis and function.

- A study demonstrated that derivatives of pyrimidines exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

- Antimicrobial Properties :

- Enzyme Inhibition :

Pharmacological Insights

- Drug Development :

- Biological Activity Studies :

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Findings:

Antimicrobial Activity: Thieno[2,3-d]pyrimidine derivatives (e.g., ) exhibit antibacterial and antifungal activity, attributed to their planar aromatic cores and electron-deficient substituents (e.g., CF₃), which may disrupt microbial enzyme binding . The target compound’s pyrimidinone core and CF₃ group could similarly target microbial dihydrofolate reductase (DHFR), though experimental validation is required.

Metabolic Stability: The thioether linkage in the target compound and analogues (–15) may be susceptible to oxidation, forming sulfoxides or sulfones. This contrasts with thienopyrimidines (), where sulfur is part of an aromatic system, enhancing stability .

Solubility :

- The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to dimethoxy-substituted analogues (logP ~2.8 in ) . This may favor oral bioavailability but reduce aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.